[3H]sumatriptan
Description
Structure
3D Structure
Propriétés
Formule moléculaire |
C14H21N3O2S |
|---|---|
Poids moléculaire |
307.45 g/mol |
Nom IUPAC |
1-[3-[2-[bis(tritritiomethyl)amino]ethyl]-1H-indol-5-yl]-N-methylmethanesulfonamide |
InChI |
InChI=1S/C14H21N3O2S/c1-15-20(18,19)10-11-4-5-14-13(8-11)12(9-16-14)6-7-17(2)3/h4-5,8-9,15-16H,6-7,10H2,1-3H3/i2T3,3T3 |
Clé InChI |
KQKPFRSPSRPDEB-KERYDJPLSA-N |
SMILES isomérique |
[3H]C([3H])([3H])N(CCC1=CNC2=C1C=C(C=C2)CS(=O)(=O)NC)C([3H])([3H])[3H] |
SMILES canonique |
CNS(=O)(=O)CC1=CC2=C(C=C1)NC=C2CCN(C)C |
Origine du produit |
United States |
Radioligand Binding Pharmacology of 3h Sumatriptan
Quantitative Characterization of Receptor Affinity and Binding Parameters
The dissociation constant (Kd) is a fundamental parameter that quantifies the affinity of a radioligand for its receptor. It represents the concentration of a ligand at which 50% of the receptors are occupied at equilibrium. A lower Kd value signifies a higher binding affinity. For [3H]sumatriptan, studies using human recombinant receptors have determined its Kd at various 5-HT1 receptor subtypes. At the human 5-HT1B receptor, the Kd for this compound has been measured at 11.07 nM. nih.gov For the human 5-HT1D receptor, this compound exhibits a higher affinity, with a reported Kd of 6.58 nM. nih.gov
The inhibitory constant (Ki) is determined through competitive binding assays, where a non-labeled compound (inhibitor) competes with the radioligand for receptor binding. It indicates the affinity of the unlabeled compound for the receptor. The Ki value is calculated from the IC50 value (the concentration of the competing ligand that displaces 50% of the specific binding of the radioligand). This parameter is crucial for screening new compounds and understanding their interaction with the target receptor.
Table 1: Dissociation Constants (Kd) for this compound
| Receptor Subtype | Kd (nM) | Source |
|---|---|---|
| Human 5-HT1B | 11.07 | nih.gov |
Saturation binding analysis is an experimental method used to determine the total number of specific binding sites in a given tissue or cell preparation, known as receptor density (Bmax), and the dissociation constant (Kd). graphpad.com In these experiments, tissue preparations are incubated with increasing concentrations of this compound until equilibrium is reached and all receptors are occupied. graphpad.comumich.edu The amount of bound radioligand is then measured.
The total binding measured includes specific binding to the target receptors and non-specific binding to other sites. graphpad.com Non-specific binding is typically determined by adding a high concentration of a non-labeled competing ligand to a parallel set of experiments. Specific binding is then calculated by subtracting the non-specific binding from the total binding. umich.eduumich.edu The Bmax value, expressed in units such as femtomoles per milligram of protein (fmol/mg protein), represents the maximum receptor density. umich.eduumich.edu
While specific numerical Bmax values for this compound are highly dependent on the specific tissue and experimental conditions, autoradiographic studies reveal the relative density of its binding sites in the human brain. High concentrations of this compound binding sites, indicating high receptor density, are observed in areas like the globus pallidus and substantia nigra. nih.gov
Kinetic binding studies measure the rates at which a radioligand associates with (kon) and dissociates from (koff) its receptor. These parameters provide insight into the dynamic interaction between the ligand and the receptor. Kinetic studies comparing this compound and another triptan, [3H]eletriptan, at human recombinant 5-HT1D receptors revealed that both radioligands reached equilibrium within 10-15 minutes. nih.gov
The association and dissociation rates for this compound could be accurately determined at the 5-HT1D receptor at a temperature of 4°C. nih.gov Under these conditions, this compound showed a slower association rate and a faster dissociation rate compared to [3H]eletriptan. nih.gov
Table 2: Kinetic Binding Parameters for this compound at the Human 5-HT1D Receptor (at 4°C)
| Parameter | Value | Source |
|---|---|---|
| Association Rate (kon) | 0.024 min-1 nM-1 | nih.gov |
Receptor Selectivity Profiling of this compound
This compound is a valuable tool for studying the distribution and pharmacology of several 5-HT1 receptor subtypes due to its affinity for them. Research confirms that sumatriptan (B127528) binds with high affinity to human 5-HT1B, 5-HT1D, and 5-HT1F receptors. nih.gov The binding affinity of this compound is not uniform across these subtypes. It has an approximately 3-fold higher affinity for the 5-HT1D receptor (Kd = 6.58 nM) compared to the 5-HT1B receptor (Kd = 11.07 nM). nih.gov
The distribution of this compound binding sites in the human brain reflects its interaction with these multiple receptor subtypes. nih.gov The binding pattern observed in autoradiography studies differs from that of more selective 5-HT1D radioligands, confirming that this compound also labels 5-HT1F receptors in human brain tissue. nih.gov This makes this compound a useful, albeit non-selective, radioligand for identifying tissues and brain regions expressing these specific triptan-sensitive receptors.
Competitive displacement assays using this compound as the radioligand are employed to determine the affinity (Ki) of other unlabeled compounds for the 5-HT1B/1D/1F receptors. In these assays, various serotonin (B10506) receptor ligands are used to compete with and displace the binding of this compound.
Studies have shown that the endogenous neurotransmitter serotonin (5-hydroxytryptamine, 5-HT) effectively displaces over 90% of this compound binding in human brain tissue, demonstrating that the radioligand binds to serotonin receptor sites. nih.gov The non-selective serotonin agonist 5-carboxamidotryptamine (B1209777) (5-CT) also displaces this compound, though the level of displacement can vary depending on the brain region, highlighting the presence of different receptor subtypes (5-HT1D vs. 5-HT1F). nih.gov For instance, in cortical areas, a significant portion of this compound binding is insensitive to displacement by 5-CT, suggesting this binding corresponds to 5-HT1F receptors. nih.gov Similarly, the ligand metergoline (B1676345) was found to displace most of the this compound binding in the striatum but only a small fraction in the frontal cortex. nih.gov
Table 3: Compound Names Mentioned
| Compound Name | Abbreviation |
|---|---|
| This compound | |
| Serotonin (5-hydroxytryptamine) | 5-HT |
| 5-Carboxamidotryptamine | 5-CT |
| Eletriptan (B1671169) |
Competitive Displacement Assays with Serotonin Receptor Ligands
Displacement by Non-selective Serotonin Receptor Ligands
Non-selective serotonin receptor ligands, which bind to multiple types of 5-HT receptors, can also displace this compound. Ergotamine, an ergot alkaloid, and methiothepin (B1206844) are examples of such compounds. Ergotamine demonstrates affinity for 5-HT1B and 5-HT1D receptors, among others. sciencedaily.com Methiothepin is another non-selective antagonist that has been used to pharmacologically differentiate 5-HT1B/1D receptors. biopsychiatry.com
The binding affinity of these non-selective ligands for the sites labeled by this compound further characterizes the pharmacological profile of these receptors.
| Compound | pKi at human 5-HT1B | pKi at human 5-HT1D |
|---|---|---|
| Ergotamine | 7.9 | 8.5 |
| Methiothepin | - | - |
Allosteric Modulation of this compound Binding
Allosteric modulators are substances that bind to a receptor at a site distinct from the primary (orthosteric) binding site, thereby altering the receptor's affinity for its endogenous ligand or other orthosteric ligands.
Currently, there is a lack of specific published research detailing the allosteric modulation of this compound binding to 5-HT1B, 5-HT1D, or 5-HT1F receptors. While the field of pharmacology is actively exploring allosteric modulators for various G protein-coupled receptors, including serotonin receptors, specific studies focusing on this compound as the radioligand in this context are not prominently available. nih.gov
An endogenous tetrapeptide, 5-Hydroxytryptamine-moduline (5-HT-moduline), has been identified as a non-competitive, high-affinity antagonist at 5-HT1B receptors, exhibiting properties of an allosteric modulator. nih.gov However, studies directly investigating its effect on this compound binding are not detailed in the available literature. The development of allosteric modulators for 5-HT receptors remains an active area of research, with the potential to offer more selective and safer therapeutic agents. nih.gov
Anatomical Distribution and Localization of 3h Sumatriptan Binding Sites
In Vitro Autoradiographic Mapping Techniques
In vitro autoradiography allows for the precise localization of radioligand binding to receptors in tissue sections. This technique has been instrumental in understanding the distribution of [3H]sumatriptan binding sites.
Methodological Considerations for Tissue Preparation and Sectioning
The preparation of tissue is a critical step for successful in vitro autoradiography. Typically, brain and spinal cord tissues are rapidly removed and frozen. To preserve the integrity of the tissue and the receptors, cryostat sectioning is employed, where the frozen tissue is cut into very thin slices, usually between 10 and 20 micrometers thick. These sections are then thaw-mounted onto slides. Before incubation with the radioligand, a preincubation step in a buffer solution is often performed to wash away any endogenous substances that might interfere with the binding of this compound. The entire process requires careful handling to prevent tissue damage and ensure the preservation of the receptor binding sites.
Quantitative Autoradiography for Receptor Quantification
Quantitative autoradiography is used to determine the density of receptors in different brain regions. After incubating the tissue sections with this compound, the slides are exposed to film or phosphor-imaging plates alongside radioactive standards with known concentrations. This allows for the creation of a standard curve, from which the amount of radioactivity in specific anatomical structures can be converted into receptor density values (e.g., fmol/mg of tissue). The process involves measuring the optical density of the autoradiographic image and comparing it to the standards. To determine the specific binding, a parallel set of sections is incubated with this compound in the presence of a high concentration of a non-radioactive competing ligand to block all specific binding; this value is then subtracted from the total binding.
Regional Distribution in Mammalian Central Nervous System (Non-Human)
Studies in various non-human mammalian species, including rats, guinea pigs, and cats, have revealed a distinct and widespread distribution of this compound binding sites throughout the central nervous system. nih.govnih.gov
Brainstem Regions
The brainstem, a critical area for pain processing and autonomic functions, shows significant levels of this compound binding. High concentrations of binding sites have been consistently identified in several key nuclei:
Trigeminal Nucleus Caudalis: Specific binding of this compound is observed in this nucleus, which is a primary site for the processing of sensory information from the head and face and is implicated in migraine pathophysiology. nih.govd-nb.info
Nucleus Tractus Solitarius: This nucleus, involved in processing visceral sensory information, also demonstrates notable this compound binding. nih.govd-nb.info
Periaqueductal Grey (PAG): The PAG, a key center for descending pain modulation, exhibits significant levels of this compound binding sites. d-nb.infonih.gov
Spinal Cord Localization
This compound binding is also present in the spinal cord, particularly in regions associated with sensory processing.
Dorsal Horn: Specific binding is found in the dorsal horn of the spinal cord. nih.gov
Substantia Gelatinosa: High densities of this compound binding sites are localized within the substantia gelatinosa, a region of the dorsal horn that plays a crucial role in modulating nociceptive input. nih.govnih.gov
Forebrain and Other Supraspinal Structures
Beyond the brainstem and spinal cord, this compound binding sites are distributed throughout various forebrain and other supraspinal structures.
Substantia Nigra: This midbrain structure consistently shows very high concentrations of this compound binding sites in both human and non-human primate studies. nih.govnih.gov
Striatonigral System: The components of this system, including the caudate nucleus and putamen, contain this compound binding sites. nih.gov
Hypothalamus: Binding sites for this compound have been identified in the hypothalamus, a region involved in numerous homeostatic functions. nih.govnih.gov
Central Gray: The central gray matter demonstrates a notable presence of this compound binding. nih.gov
Superior Colliculus: The superficial layer of the superior colliculus is another area with identified this compound binding sites. nih.gov
Thalamus: Various thalamic nuclei exhibit this compound binding, suggesting a role in sensory relay and integration. nih.gov
Hippocampus and Cortex: The hippocampus and various cortical layers also show the presence of this compound binding sites, although the density can vary by specific region. nih.gov
Interactive Data Table: Regional Distribution of this compound Binding Sites in Non-Human Mammalian CNS
| Region | Sub-region | Binding Density | Species Studied | References |
| Brainstem | Trigeminal Nucleus Caudalis | Significant/High | Cat, Guinea Pig, Rat | nih.govnih.govd-nb.info |
| Nucleus Tractus Solitarius | Significant | Cat, Human | nih.govnih.govnih.gov | |
| Periaqueductal Grey (PAG) | Significant | Human, Rat | d-nb.infonih.gov | |
| Spinal Cord | Dorsal Horn | Present | Cat | nih.gov |
| Substantia Gelatinosa | High | Human, Rat | nih.govnih.gov | |
| Forebrain & Other | Substantia Nigra | Very High | Human, Guinea Pig, Rat | nih.govnih.govnih.gov |
| Structures | Striatonigral System | Present | Guinea Pig, Rat | nih.gov |
| Hypothalamus | Present | Guinea Pig, Rat | nih.govnih.gov | |
| Central Gray | Present | Guinea Pig, Rat | nih.gov | |
| Superior Colliculus | Present (superficial layer) | Guinea Pig, Rat | nih.gov | |
| Thalamus | Present (various nuclei) | Guinea Pig, Rat | nih.gov | |
| Hippocampus | Present | Human | nih.gov | |
| Cortex | Present (layers IV-V) | Human, Guinea Pig | nih.govnih.gov |
Receptor Subtype-Specific Distribution via Pharmacological Dissection
This compound exhibits affinity for multiple serotonin (B10506) (5-HT) receptor subtypes, primarily the 5-HT1B, 5-HT1D, and 5-HT1F receptors. Pharmacological dissection using various competing ligands allows for the differentiation of these binding sites in brain tissue.
In the human brain, studies have revealed a heterogeneous distribution of these receptor subtypes. The substantia nigra shows the highest concentration of this compound binding sites. Pharmacological studies indicate that in the brainstem and spinal cord, the 5-HT1B receptor is generally the most abundant subtype, ranging from 43.8% in the substantia gelatinosa to 69.9% in the periaqueductal gray. nih.gov The 5-HT1F receptor population, defined by its insensitivity to 5-carboxamidotryptamine (B1209777) (5-CT), is also significant, accounting for 9.8% of binding in the periaqueductal gray and as much as 53.4% in the substantia gelatinosa. nih.gov In contrast, the proportion of 5-HT1D receptors, identified by their sensitivity to ketanserin (B1673593), is limited, reaching a maximum of only 20% of total specific binding in the periaqueductal gray. nih.gov In cortical regions like the frontal cortex, a substantial level of this compound binding is insensitive to 5-CT, suggesting a higher prevalence of 5-HT1F receptors, which constitutes 67.0% of the binding in layer V of the frontal cortex. nih.govnih.gov
Studies in the guinea pig brain have also utilized pharmacological tools to differentiate this compound binding. In this model, this compound binds to both 5-HT1D and 5-HT1F receptors. nih.gov The 5-HT1D receptors in the guinea pig brain correspond to the high-affinity component of binding displaced by 5-CT. nih.gov The remaining binding sites, which have a lower affinity for 5-CT, are consistent with the pharmacological profile of the 5-HT1F receptor. nih.gov These 5-HT1F sites are predominant in the intermediate neocortical layers, the claustrum, mammillary nuclei, and most thalamic nuclei. nih.gov
Receptor Subtype Distribution of this compound Binding in Human Brainstem and Spinal Cord
| Brain Region | 5-HT1B Receptors (%) | 5-HT1D Receptors (%) | 5-HT1F Receptors (%) |
|---|---|---|---|
| Periaqueductal Gray | 69.9 | 20.0 | 9.8 |
| Substantia Gelatinosa | 43.8 | - | 53.4 |
Note: Data compiled from a study using pharmacological dissection techniques. nih.gov The symbol '-' indicates that specific data for that receptor subtype in that region was not provided in the source.
Non-Neural Tissue Distribution in Preclinical Models
The investigation of this compound binding extends to non-neural tissues, particularly within the vascular system, which is of significant interest.
In preclinical studies, this compound binding sites have been identified in peripheral tissues, notably in blood vessels. The canine saphenous vein has been used as a model to study the effects of sumatriptan (B127528). In this tissue, sumatriptan produces a potent venoconstrictor effect, which is mediated by 5-HT1-like receptors.
While comprehensive autoradiographic studies detailing the distribution of this compound across a wide array of non-neural organs are not extensively available, the presence of its target receptors, the 5-HT1B and 5-HT1D receptors, has been confirmed in various peripheral tissues. For instance, 5-HT1D receptor immunoreactivity has been observed in nerve fibers innervating the dura mater of rats. In preclinical models, sumatriptan has been shown to have effects on the dura mater, a non-neural tissue.
The distribution of sumatriptan has also been studied in the peripheral nervous system of rats, with the highest concentrations found in the trigeminal ganglion and sciatic nerve, which, while neural, are outside the central nervous system.
Reported Presence of this compound Binding Sites or its Target Receptors in Preclinical Non-Neural and Peripheral Tissues
| Tissue/Region | Preclinical Model | Finding |
|---|---|---|
| Saphenous Vein | Dog | Presence of 5-HT1-like receptors mediating vasoconstriction. |
| Dura Mater | Rat | Presence of 5-HT1D receptor immunoreactivity in associated nerve fibers. |
| Trigeminal Ganglion | Rat | High concentration of sumatriptan. |
Note: This table reflects reported findings in specific preclinical models and is not an exhaustive list of all non-neural tissues.
Molecular and Cellular Mechanisms Mediated by 3h Sumatriptan Binding
G-Protein Coupling and Signal Transduction Pathways
Sumatriptan (B127528) selectively targets 5-HT1B and 5-HT1D receptor subtypes. nih.govdrugbank.comhmdb.ca The binding of [3H]sumatriptan to these receptors initiates a cascade of intracellular events orchestrated by heterotrimeric G-proteins. These receptors are classic examples of G-protein coupled receptors (GPCRs) that signal primarily through the Gi/Go family of proteins. researchgate.netresearchgate.net This coupling is a critical first step in the transduction of the extracellular signal—the presence of the agonist—into a cellular response.
Adenylate Cyclase Inhibition via Gi/Go Protein Coupling
A primary and well-characterized consequence of 5-HT1B/1D receptor activation by agonists like sumatriptan is the inhibition of the enzyme adenylate cyclase. nih.gov This action is mediated by the Gαi and Gαo subunits of the coupled G-protein. researchgate.net Upon receptor activation, the G-protein releases its bound GDP, binds GTP, and dissociates into its Gα and Gβγ subunits. The activated Gαi/o subunit then directly inhibits adenylate cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). nih.gov This inhibitory effect can be blocked by pertussis toxin (PTX), which specifically ADP-ribosylates and inactivates Gαi/o proteins, confirming the involvement of this pathway. researchgate.netrcsb.org This reduction in cAMP levels alters the activity of downstream proteins, such as protein kinase A (PKA), thereby modulating various cellular functions.
Coupling to Other Downstream Effectors
Beyond the canonical inhibition of adenylate cyclase, the activation of 5-HT1B/1D receptors by sumatriptan influences other critical downstream effector systems. The dissociation of the G-protein provides a pool of Gβγ subunits, which are themselves active signaling molecules.
Key downstream effects include:
Modulation of Ion Channels: Sumatriptan has been shown to modulate the activity of several types of ion channels. A primary mechanism is the G-protein-mediated inhibition of voltage-gated Ca2+ currents (VGCCs) in neurons. researchgate.net This action is significant as it can lead to a reduction in neurotransmitter release. Furthermore, studies have demonstrated that sumatriptan can activate G-protein-gated inwardly rectifying potassium (GIRK) channels. biorxiv.org The opening of these channels leads to potassium efflux, hyperpolarization of the cell membrane, and a subsequent decrease in neuronal excitability.
Protein Kinase Pathways: Evidence suggests that 5-HT1B receptor activation can induce heterologous desensitization of other GPCRs, such as the somatostatin (B550006) (SRIF) receptor. biorxiv.org This process, which can be blocked by protein kinase inhibitors like staurosporine, indicates a cross-talk between signaling pathways and implicates the involvement of protein kinases downstream of the initial G-protein activation. biorxiv.org
Agonist Activity and Functional Characterization in Isolated Systems
The functional consequences of this compound binding and subsequent signal transduction are extensively studied in isolated tissues and cells. These in vitro systems allow for a detailed characterization of its agonist activity without the complexities of a whole-organism response.
In Vitro Electrophysiological Studies (e.g., Synaptic Transmission Modulation)
Electrophysiological studies have been pivotal in defining sumatriptan's action at the cellular level. A key finding is its ability to inhibit synaptic transmission in critical pain-processing regions of the brain, such as the periaqueductal grey (PAG). nih.govnih.gov
In vitro slice preparations of the PAG have shown that sumatriptan significantly reduces the amplitude of both inhibitory (GABAergic) and excitatory (glutamatergic) postsynaptic currents. nih.govnih.gov This effect is mediated by presynaptic 5-HT1B and 5-HT1D receptors located on nerve terminals. nih.gov Activation of these receptors by sumatriptan inhibits the release of neurotransmitters (GABA and glutamate) into the synapse, thereby modulating the activity of the neural circuit. nih.govnih.gov This presynaptic inhibition is a shared mechanism with other analgesics, such as opioids. nih.gov
The table below summarizes key electrophysiological findings for sumatriptan.
| Parameter | Finding | System | Significance | Reference |
| GABAergic IPSCs | Inhibition with an IC50 of 261 nM | Rat PAG Slices | Reduces inhibitory tone | nih.gov |
| Glutamatergic EPSCs | Reduction in amplitude at 3 µM | Rat PAG Slices | Reduces excitatory transmission | nih.govnih.gov |
| GIRK Channels | Activation with an EC50 of 165 nM | AtT20 Cells | Decreases neuronal excitability | biorxiv.org |
| Voltage-Gated Ca2+ Currents | Dose-dependent inhibition | Dural Afferent Neurons | Reduces neurotransmitter release | researchgate.net |
Receptor Desensitization and Downregulation in Preclinical Models
Prolonged or repeated exposure to an agonist can lead to receptor desensitization, a process whereby the cellular response to the agonist is attenuated. Studies in preclinical models, such as the mouse AtT20 cell line expressing human 5-HT1B receptors, have shown that continuous application of sumatriptan leads to a profound and rapid desensitization of the receptor's signaling output (measured via GIRK channel activation). biorxiv.org
This desensitization occurs within minutes and is reversible, with the response recovering after the agonist is removed. biorxiv.org The process is homologous, meaning the receptor becomes less responsive to sumatriptan itself. Interestingly, the time course of this rapid desensitization is much faster than the rate of receptor internalization (the physical removal of receptors from the cell surface), suggesting that desensitization is initially due to receptor uncoupling from its G-protein, a common mechanism involving phosphorylation of the receptor. biorxiv.org While modest internalization of 5-HT1B receptors does occur with prolonged sumatriptan exposure, it is a slower process. biorxiv.org
Structural Basis of Ligand-Receptor Interaction
The high affinity and selectivity of sumatriptan for 5-HT1B and 5-HT1D receptors are determined by the specific molecular interactions between the ligand and the receptor's binding pocket. While crystal structures have been solved for the 5-HT1B receptor bound to other ligands like ergotamine, the precise binding mode of sumatriptan has been illuminated through kinetic studies, radioligand binding assays, and computational docking simulations based on these structures. nih.gov
Kinetic binding studies using this compound reveal its high affinity for its target receptors.
Table of this compound Binding Kinetics
| Receptor | KD (nM) | Kon (min-1 nM-1) | Koff (min-1) | Reference |
|---|---|---|---|---|
| Human 5-HT1B | 11.07 | Not Determined | Not Determined | nih.gov |
| Human 5-HT1D | 6.58 | 0.024 (at 4°C) | 0.037 (at 4°C) | nih.gov |
Molecular docking simulations show that sumatriptan fits into the orthosteric binding pocket of the 5-HT1B receptor. nih.gov The indole (B1671886) ring of sumatriptan, a common feature of serotonergic ligands, forms key interactions within the pocket. The specificity of sumatriptan, particularly its lower affinity for the 5-HT2B receptor, can be explained by steric hindrance. The 5-HT2B receptor possesses bulkier amino acid residues (like Met218) in the binding pocket that would force a reorientation of sumatriptan's large sulfonamide group, leading to a less favorable interaction. nih.gov In contrast, the more open binding pocket of the 5-HT1B receptor can better accommodate the sumatriptan molecule. nih.gov Key interactions involve conserved residues within the transmembrane helices that are crucial for recognizing the core structure of 5-HT and its analogs. nih.gov
Identification of Key Amino Acid Residues for this compound Binding
The high-affinity binding of this compound is governed by specific interactions with amino acid residues located within the transmembrane (TM) helices of the 5-HT1B and 5-HT1D receptors. These residues form a binding pocket that accommodates the sumatriptan molecule.
Studies on the human 5-HT1B receptor have pinpointed several key residues. A crucial interaction involves Tryptophan 327 (Trp327) located in transmembrane region VI. nih.gov This residue has been shown to be highly important for the binding of sumatriptan. Another significant residue is Aspartic acid 352 (Asp352) in transmembrane region VII, which plays a role in the high-affinity binding of serotonin (B10506) and related agonists. nih.gov In contrast, Cysteine 326 (Cys326) , also in TM VI, appears to have only minor effects on ligand binding. nih.gov
While direct mutagenesis studies using this compound on the 5-HT1D receptor are less commonly detailed, research on related agonists and receptor modeling provides strong inferences. For 5-HT1D receptors, conserved residues are critical for agonist function. These include Serine 5.42 (S5.42) and Threonine 5.43 (T5.43) , which are considered key molecular determinants for the function of tryptamine-related agonists. nih.gov The non-conserved residue at position 7.39 is also a key determinant for ligand selectivity between 5-HT1A, 5-HT1B, and 5-HT1D receptors. nih.gov
The affinity of this compound has been quantified for these receptors, showing high affinity for both subtypes. Kinetic studies have determined the dissociation constant (K(D)) of this compound to be approximately 11.07 nM for the human 5-HT1B receptor and 6.58 nM for the human 5-HT1D receptor. nih.gov
| Receptor Subtype | Amino Acid Residue | Location | Role in Binding | Source |
|---|---|---|---|---|
| Human 5-HT1B | Tryptophan 327 (Trp327) | Transmembrane VI | Crucial for high-affinity sumatriptan binding. | nih.gov |
| Human 5-HT1B | Aspartic acid 352 (Asp352) | Transmembrane VII | Important for high-affinity binding of 5-HT agonists. | nih.gov |
| Human 5-HT1B | Cysteine 326 (Cys326) | Transmembrane VI | Minor effects on ligand binding. | nih.gov |
| 5-HT1D | Serine 5.42 (S5.42) | Transmembrane V | Key determinant for agonist function. | nih.gov |
| 5-HT1D | Threonine 5.43 (T5.43) | Transmembrane V | Key determinant for agonist function. | nih.gov |
Mutagenesis Studies of 5-HT Receptor Subtypes
Site-directed mutagenesis has been a powerful tool for verifying the importance of specific amino acid residues in the binding of this compound. By substituting individual amino acids within the receptor and observing the resulting changes in ligand affinity, researchers can confirm the functional role of those residues.
A pivotal study involving the human 5-HT1B receptor expressed in Chinese hamster ovary (CHO)-K1 cells systematically investigated the impact of mutations on agonist and antagonist binding. nih.gov The substitution of Tryptophan 327 with Alanine (W327A) resulted in a dramatic 60-fold reduction in the affinity of sumatriptan for the receptor. nih.gov This finding strongly underscores the critical nature of Trp327 in forming the binding site for sumatriptan. The same mutation also caused an even more significant 300-fold decrease in the affinity for the antagonist methiothepin (B1206844), while the affinity for 5-HT itself remained unchanged. nih.gov
In the same study, replacing Aspartic acid 352 with Alanine (D352A) primarily reduced the high-affinity binding of 5-HT, confirming its role as a key interaction point for the endogenous ligand. nih.gov The mutation of Cysteine 326 to Alanine (C326A) had only minor consequences for the binding of the tested ligands, including sumatriptan, indicating it is not a primary contact point for these compounds. nih.gov These experimental results highlight that while some residues are conserved in function across different receptors, the specific roles of individual amino acids must be empirically validated for each receptor subtype. nih.gov
| Mutation | Receptor | Effect on Sumatriptan Affinity | Other Notable Effects | Source |
|---|---|---|---|---|
| Tryptophan 327 → Alanine (W327A) | Human 5-HT1B | ~60-fold decrease | ~300-fold decrease in methiothepin affinity; 5-HT affinity unchanged. | nih.gov |
| Aspartic acid 352 → Alanine (D352A) | Human 5-HT1B | Not specified as a major change | Reduced high-affinity binding of 5-HT. | nih.gov |
| Cysteine 326 → Alanine (C326A) | Human 5-HT1B | Minor effect | Minor effects on all tested ligands. | nih.gov |
Application of 3h Sumatriptan in Preclinical Mechanistic Research Models
Studies on Neurotransmitter Release Modulation
[3H]sumatriptan has been instrumental in demonstrating the modulatory effects of sumatriptan (B127528) on the release of key neurotransmitters involved in pain pathways.
Inhibition of Calcitonin Gene-Related Peptide (CGRP) Release in Animal Models
Sumatriptan's ability to inhibit the release of Calcitonin Gene-Related Peptide (CGRP), a potent vasodilator and pain-signaling molecule, is a cornerstone of its anti-migraine action. In a rat model designed to study CGRP release from the meninges into venous blood following activation of the trigeminal vascular system, sumatriptan was shown to effectively inhibit this release. nih.govresearchgate.net This confirmed the concept of prejunctional inhibition of CGRP release by 5-HT1B/1D receptors. nih.gov In vitro studies using guinea pig dura mater have further substantiated this, demonstrating that sumatriptan inhibits CGRP release stimulated by capsaicin (B1668287) or high potassium concentrations. researchgate.net Interestingly, research on mouse brainstem slices revealed that the inhibitory effect of triptans on CGRP release may be more pronounced at the central terminals of trigeminal neurons in the brainstem compared to the peripheral terminals in the dura mater. researchgate.net
Table 1: Effect of Sumatriptan on CGRP Release in Preclinical Models
| Animal Model/Preparation | Stimulus | Effect of Sumatriptan | Reference |
| In vivo rat trigeminal vascular system | Trigeminal activation | Inhibition of CGRP release | nih.gov |
| In vitro guinea pig dura mater | Capsaicin/High potassium | Inhibition of CGRP release | researchgate.net |
| In vitro mouse brainstem slices | Capsaicin | Significant reduction in CGRP release from central terminals | researchgate.net |
Effects on Serotonergic Neurotransmission (e.g., 5-HT Synthesis Rate) in Brain Regions (Non-Human)
Studies utilizing this compound and related techniques have revealed that sumatriptan can modulate serotonergic neurotransmission in the brain. In rats, acute administration of sumatriptan has been shown to decrease the rate of serotonin (B10506) (5-HT) synthesis in numerous brain regions. This effect is thought to be mediated by the activation of 5-HT1 autoreceptors, which act as a negative feedback mechanism on serotonin release. Conversely, chronic administration of sumatriptan has been observed to increase the 5-HT synthesis rate in many projection areas of the brain, a finding that could be attributed to the downregulation or desensitization of 5-HT1 receptors.
Table 2: Effects of Sumatriptan on 5-HT Synthesis Rate in Rat Brain
| Treatment | Effect on 5-HT Synthesis Rate | Putative Mechanism |
| Acute | Decrease in multiple brain regions | Activation of 5-HT1 autoreceptors |
| Chronic | Increase in many projection areas | Downregulation/desensitization of 5-HT1 receptors |
Modulation of GABAergic and Glutamatergic Synaptic Transmission
Research using rat midbrain periaqueductal grey (PAG) slices has demonstrated that sumatriptan can inhibit both GABAergic and glutamatergic synaptic transmission. This inhibition is achieved through a 5-HT1B/D receptor-mediated reduction in the probability of neurotransmitter release from nerve terminals. Sumatriptan was found to inhibit evoked inhibitory postsynaptic currents (IPSCs) with an IC50 of 261 nM. It also reduced the amplitude of non-NMDA mediated evoked excitatory postsynaptic currents (EPSCs). These actions suggest that sumatriptan's central effects may involve the modulation of both inhibitory and excitatory circuits within the PAG, a key area for pain processing.
Investigations into Neuronal Activity Modulation
The application of this compound has also been pivotal in understanding how the drug modulates the activity of neurons central to pain signaling.
Inhibition of Trigeminal Neuronal Activity in Animal Models
In animal models, sumatriptan has been shown to inhibit the activity of trigeminal neurons. One study demonstrated that in cats, intravenous sumatriptan could decrease the firing of single units and the amplitude of evoked potentials in central trigeminal neurons by 30% and 40% respectively, but only after the blood-brain barrier was disrupted. This finding suggests that while sumatriptan can directly modulate trigeminal neuronal activity, its access to these central neurons under normal conditions may be limited. Other models of trigeminal activation, such as electrical stimulation of the superior sagittal sinus, have been used to investigate the central effects of drugs like sumatriptan on the transmission of trigeminal nociceptive information in the brainstem. nih.gov
Effects on Central Nociceptive Processing in Preclinical Pain Models
Studies in preclinical pain models have shown that sumatriptan can modulate central nociceptive processing, although its effects can vary depending on the pain state and route of administration. In a mouse model of inflammatory pain (the formalin test), intrathecal administration of sumatriptan significantly reduced pain behaviors in the second phase, which is associated with central sensitization. nih.gov However, systemic sumatriptan had no effect, highlighting the importance of central drug delivery for this type of pain. nih.gov Furthermore, sumatriptan was found to be ineffective in a mouse model of neuropathic pain. nih.gov In a rat model of trigeminal neuropathic pain, sumatriptan was shown to attenuate pain-related behavior. These findings suggest that sumatriptan's modulation of central nociceptive processing is more prominent in inflammatory pain states and is highly dependent on its ability to reach central targets.
Table 3: Effects of Sumatriptan in Preclinical Pain Models
| Animal Model | Pain Type | Route of Administration | Effect on Nociception | Reference |
| Mouse Formalin Test | Inflammatory | Intrathecal | Reduction in second phase pain behavior | nih.gov |
| Mouse Formalin Test | Inflammatory | Systemic | No effect | nih.gov |
| Mouse Model | Neuropathic | Intrathecal & Systemic | Ineffective | nih.gov |
| Rat Model | Trigeminal Neuropathic | Systemic | Attenuation of pain-related behavior |
Assessment of Receptor Occupancy in Vivo (Non-Human)
The use of radiolabeled compounds like this compound is pivotal in preclinical research for determining the extent to which a drug binds to its target receptors in a living organism, a concept known as receptor occupancy. These non-human in vivo studies are crucial for understanding the pharmacokinetic and pharmacodynamic relationship of a drug, providing insights into its mechanism of action.
Autoradiographic studies in guinea pigs and rats have been instrumental in mapping the distribution of this compound binding sites within the central nervous system. In these animal models, this compound has been shown to label 5-HT1D and 5-HT1F receptor binding sites in the guinea pig brain. nih.gov The distribution of these binding sites aligns with the known expression patterns of these receptors, particularly in areas relevant to migraine pathophysiology. nih.gov For instance, high densities of 5-HT1B/1D binding sites for this compound were observed in the striatonigral system, hypothalamus, and central gray matter in the rat brain. nih.gov
Recent research in rats has utilized a combinatory mapping approach to predict regional 5-HT receptor occupancies for sumatriptan at clinically relevant concentrations. This study highlighted that despite its restricted entry across the blood-brain barrier, sumatriptan is predicted to achieve significant receptor occupancy in certain regions. nih.gov Notably, near-complete receptor occupancy was estimated in the trigeminal ganglion, a key area in migraine pathology. In contrast, lower, though still present, occupancy was predicted for the whole brain. nih.gov These findings suggest that even with limited brain penetration, sumatriptan can engage central and peripheral 5-HT receptors. nih.govnih.gov
The following table provides a summary of predicted receptor occupancy for sumatriptan in different regions of the rat nervous system.
| Tissue Region | Predicted Receptor Occupancy (%) | Receptor Subtype(s) |
| Trigeminal Ganglion | Near-complete | 5-HT1B, 5-HT1D, 5-HT1F |
| Whole Brain | Lower Occupancy | 5-HT1B, 5-HT1D, 5-HT1F |
| Hypothalamus | Accumulation observed | 5-HT1B/1D |
| Brain Stem | Accumulation observed | 5-HT1B/1D |
This table is generated based on data from preclinical studies in rats. The predicted occupancy values are estimations based on unbound drug concentrations.
Comparative Mechanistic Studies with Other Triptans and Serotonergic Agonists
This compound has served as a foundational tool for comparative studies aimed at elucidating the mechanistic similarities and differences among various triptans and other serotonergic agonists. These studies often involve competitive binding assays where the ability of unlabeled drugs to displace this compound from its binding sites is measured, providing a direct comparison of their binding affinities.
Triptans as a class exhibit high agonist activity primarily at the 5-HT1B and 5-HT1D receptor subtypes. nih.gov However, subtle differences in their pharmacodynamic profiles exist. For instance, while sumatriptan and naratriptan (B1676958) show nearly equivalent affinity for 5-HT1B and 5-HT1D receptors, other triptans like zolmitriptan, eletriptan (B1671169), and rizatriptan (B1679398) tend to have a higher affinity for the 5-HT1D receptor. nih.gov
Kinetic binding studies have further differentiated the interaction of various triptans with 5-HT receptors. A comparison between [3H]eletriptan and this compound at human recombinant 5-HT1B and 5-HT1D receptors revealed that [3H]eletriptan has a significantly higher affinity for both receptor subtypes. nih.gov Specifically, at the 5-HT1D receptor, [3H]eletriptan demonstrated an over 6-fold higher affinity than this compound. nih.gov Furthermore, at 4°C, [3H]eletriptan showed a faster association rate and a slower dissociation rate at the 5-HT1D receptor compared to this compound, suggesting a more prolonged receptor interaction. nih.gov
The binding affinities of various triptans and serotonergic agonists for 5-HT1B and 5-HT1D receptors are summarized in the table below. These values, typically expressed as pKi (the negative logarithm of the inhibition constant, Ki), indicate the potency of the compound in binding to the receptor. A higher pKi value corresponds to a higher binding affinity.
| Compound | 5-HT1B Receptor Affinity (pKi) | 5-HT1D Receptor Affinity (pKi) |
| Sumatriptan | ~8.3 - 9.2 | ~8.3 - 9.9 |
| Eletriptan | Higher than Sumatriptan | Higher than Sumatriptan |
| Zolmitriptan | High | Higher than 5-HT1B affinity |
| Naratriptan | Similar to 5-HT1D affinity | Similar to 5-HT1B affinity |
| Rizatriptan | High | Higher than 5-HT1B affinity |
| Avitriptan | Similar to Sumatriptan | Similar to Sumatriptan |
This table presents a comparative overview of binding affinities based on preclinical data. The exact pKi values can vary depending on the experimental conditions and tissue preparations used.
These comparative mechanistic studies are vital for understanding the nuances in the pharmacological profiles of different triptans, which can influence their clinical efficacy and side-effect profiles. nih.govdrugbank.comnih.govresearchgate.net
Advanced Methodologies and Analytical Techniques Utilizing 3h Sumatriptan
Development of Novel Radioligand Binding Assays
The development of radioligand binding assays using [3H]sumatriptan has been fundamental to elucidating the pharmacological profiles of 5-HT1B and 5-HT1D receptors. These assays are typically performed using membranes from cell lines, such as HeLa or CHO cells, that have been engineered to express high levels of specific human recombinant receptor subtypes.
In these assays, a constant concentration of this compound is incubated with the cell membranes. The binding of the radioligand reaches equilibrium, which studies have shown occurs within 10-15 minutes. nih.gov The specificity of this binding is very high, often exceeding 90%. nih.gov Kinetic studies are crucial for characterizing the interaction between the radioligand and the receptor. These experiments measure the association rate (K_on_) and the dissociation rate (K_off_) of the radioligand. The equilibrium dissociation constant (K_d_), a measure of the radioligand's affinity for the receptor, can be determined either through saturation analysis or from the kinetic rate constants (K_d_ = K_off_ / K_on_).
For example, kinetic studies performed at 4°C on human recombinant 5-HT1D receptors revealed a K_on_ of 0.024 min⁻¹ nM⁻¹ and a K_off_ of 0.037 min⁻¹ for this compound. nih.gov Such assays have established the binding affinity of this compound for the human 5-HT1B receptor (K_d_ of 11.07 nM) and the 5-HT1D receptor (K_d_ of 6.58 nM). nih.gov The development of these robust binding assays provides a reliable platform for screening and characterizing new chemical entities.
Combined Autoradiography and Immunocytochemistry/In Situ Hybridization
Quantitative receptor autoradiography with this compound has been instrumental in mapping the anatomical distribution of its binding sites within the central nervous system. This technique involves incubating thin tissue sections with this compound, exposing the sections to film or emulsion, and then quantifying the resulting silver grains to reveal the density of receptors in specific brain regions.
Studies using this method have identified high concentrations of this compound binding sites in key areas of the human brain, such as the globus pallidus and substantia nigra, as well as in brainstem nuclei relevant to migraine pathophysiology, including the nucleus tractus solitarius and the trigeminal nucleus caudalis. nih.govresearchgate.net
Combining autoradiography with other techniques like in situ hybridization provides a more comprehensive understanding by correlating receptor protein location with the expression of the messenger RNA (mRNA) that codes for the receptor. For instance, autoradiographic studies in the guinea pig brain revealed that the distribution of this compound binding sites with low affinity for 5-carboxamidotryptamine (B1209777) was very similar to the known distribution of 5-HT1F receptor mRNA. nih.gov This correlation strongly indicated that these sites were indeed 5-HT1F receptors, demonstrating how the two techniques can be used synergistically to identify and validate receptor populations. nih.gov While this compound labels both 5-HT1D and 5-HT1F receptors, its use in the presence of specific competing ligands can help to isolate and study the distribution of 5-HT1F sites specifically. nih.gov
Receptor Pharmacophore Modeling Based on Binding Data
Pharmacophore modeling is a computational method used to define the essential three-dimensional arrangement of chemical features that a ligand must possess to bind to a specific receptor. The binding data generated from this compound assays are critical for developing such models for the 5-HT1B/1D/1F receptors.
The process involves using a series of compounds with known binding affinities, determined through competition assays with this compound. In these assays, various concentrations of a test compound are used to displace this compound from the receptor, allowing for the calculation of the test compound's inhibitory constant (K_i_). By analyzing the chemical structures and corresponding K_i_ values of a diverse set of active ligands, computational algorithms can identify common structural features—such as hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings—and their spatial relationships.
This creates a 3D pharmacophore hypothesis that represents the key interaction points within the receptor's binding site. This model can then be used for virtual screening of large chemical databases to identify novel and structurally diverse molecules that are likely to bind to the target receptor, thus accelerating the discovery of new lead compounds.
Applications in Drug Discovery and Lead Optimization (Preclinical)
This compound is a cornerstone radioligand in the preclinical phases of drug discovery for novel serotonin (B10506) receptor modulators.
Screening for Novel Serotonin Receptor Ligands
In early-stage drug discovery, this compound is employed in high-throughput screening (HTS) campaigns. The primary method is the competitive binding assay, where large libraries of chemical compounds are rapidly tested for their ability to displace this compound from its target receptors (e.g., 5-HT1D).
A compound that causes significant displacement of this compound is identified as a "hit." This indicates that the compound has affinity for the receptor's binding site. This screening method is highly efficient for identifying initial lead compounds from tens of thousands of potential candidates. The goal is to find novel chemical scaffolds that can serve as a starting point for more intensive drug development efforts.
Characterization of Ligand Selectivity and Efficacy Profiles
Once hits are identified, this compound is used for more detailed characterization. By performing competition binding assays against a panel of different serotonin receptor subtypes (e.g., 5-HT1B, 5-HT1D, 5-HT1F), researchers can determine the affinity (K_i_ value) of a new ligand for each receptor. This process is crucial for establishing the ligand's selectivity profile.
For example, a compound's affinity for the target receptor (e.g., 5-HT1D) is compared to its affinity for other receptors, including those associated with undesirable side effects (e.g., 5-HT1B, linked to vasoconstriction). eur.nlnih.gov This has been demonstrated in studies comparing the binding profiles of various triptans, where this compound was used to determine the affinities of compounds like eletriptan (B1671169), zolmitriptan, and naratriptan (B1676958) at human 5-HT1B and 5-HT1D receptors. nih.gov A desirable profile for a novel anti-migraine agent might be high affinity for 5-HT1D and 5-HT1F receptors with low affinity for the 5-HT1B receptor. eur.nl The precise affinity and selectivity data obtained from these assays are essential for lead optimization, guiding medicinal chemists in modifying the compound's structure to improve its therapeutic properties.
Theoretical Frameworks and Research Paradigms Informed by 3h Sumatriptan Studies
Contribution to Understanding Serotonin (B10506) Receptor Heterogeneity
The concept of multiple serotonin receptor subtypes was well-established before the advent of sumatriptan (B127528), but [3H]sumatriptan provided a highly specific ligand to probe a particular subset of these receptors, namely the 5-HT1-like receptors. nih.gov Research using this compound has been instrumental in dissecting the complex family of 5-HT receptors, confirming that sumatriptan's binding profile includes high affinity for the 5-HT1B, 5-HT1D, and 5-HT1F receptor subtypes. nih.govnih.govresearchgate.net
Radioligand binding assays and autoradiography with this compound have allowed for the precise mapping and characterization of these receptor subtypes in the brains of various species, including cats, guinea pigs, rats, and humans. nih.govnih.gov For instance, studies in human brain tissue demonstrated that this compound binding sites are abundant in the substantia nigra, with significant levels also found in the spinal trigeminal nucleus, the substantia gelatinosa of the spinal cord, and the periaqueductal grey. nih.gov
By using this compound in conjunction with other selective compounds, researchers can differentiate between subtypes. For example, the presence of ketanserin (B1673593) can be used to discriminate between 5-HT1B and 5-HT1D receptors, while 5-carboxamidotryptamine (B1209777) (5-CT) helps define the 5-HT1F receptor population. nih.gov Such studies revealed that the proportion of receptor subtypes varies significantly across different brain regions. In the human brainstem, 5-HT1B receptors constitute the most abundant population of this compound binding sites, ranging from 43.8% in the substantia gelatinosa to 69.9% in the periaqueductal grey. nih.gov In contrast, 5-HT1D receptor binding was more limited, and 5-HT1F receptors represented a significant portion of binding in areas like the substantia gelatinosa (53.4%) and layer V of the frontal cortex (67.0%). nih.gov
These detailed distribution maps have highlighted species-specific differences, emphasizing caution when extrapolating animal data to human neuropharmacology. nih.gov The distinct anatomical localizations identified by this compound have provided a structural basis for understanding the compound's therapeutic actions and the specific roles of 5-HT1B/1D/1F receptors in physiological and pathological states. nih.gov
| Receptor Subtype | KD (nM) | Reference |
|---|---|---|
| 5-HT1B | 11.07 | nih.gov |
| 5-HT1D | 6.58 | nih.gov |
Elucidation of Pre- and Post-Synaptic Receptor Functions
This compound has been crucial in clarifying the roles of 5-HT1B/1D receptors at both pre- and post-synaptic sites. A key function identified through these studies is the presynaptic inhibition of neurotransmitter release. nih.gov In the midbrain periaqueductal grey (PAG), an area critical for pain modulation, sumatriptan inhibits both GABAergic and glutamatergic synaptic transmission. nih.gov This action is mediated by presynaptic 5-HT1B and 5-HT1D receptors, leading to a reduction in the release of the neurotransmitters GABA and glutamate (B1630785) from nerve terminals. nih.gov The inhibition of GABAergic transmission results in a "disinhibition" of descending analgesic pathways, a mechanism shared with other analgesics like opioids. nih.gov
Further evidence for presynaptic action comes from studies on the trigeminal nervous system. Sumatriptan is understood to inhibit the release of pro-inflammatory neuropeptides, such as calcitonin gene-related peptide (CGRP), from trigeminal nerve endings. nih.govpatsnap.com This presynaptic effect is a cornerstone of its therapeutic mechanism. patsnap.com The ability of sumatriptan to block neurogenic plasma extravasation in animal models is attributed to its agonist activity at presynaptic 5-HT1B/1D receptors on trigeminal vascular nerves. nih.govresearchgate.net
While the predominant action appears to be presynaptic, post-synaptic functions have also been explored. The vasoconstriction of cranial blood vessels is a well-known effect of sumatriptan, mediated by post-synaptic 5-HT1B receptors located on the smooth muscle of these vessels. nih.govdovepress.com Autoradiographic studies using this compound helped to visualize the dense localization of these receptors in cranial arteries, providing a direct anatomical correlate for this physiological effect. nih.gov Therefore, research informed by this compound demonstrates that the compound exerts its effects through a dual mechanism involving both presynaptic neuronal inhibition and post-synaptic vasoconstriction. nih.govpatsnap.com
Insights into Receptor Desensitization and Regulation Mechanisms
Studies involving the sustained administration of sumatriptan have provided valuable insights into the dynamic nature of receptor regulation and desensitization. Receptor desensitization is a process where a receptor's response to a ligand is diminished after prolonged or repeated exposure. This phenomenon is often mediated by molecules like beta-arrestins, which regulate both the desensitization and subsequent resensitization of G protein-coupled receptors. drugbank.com
In the context of sumatriptan, research has shown that sustained infusion can lead to adaptive changes in the trigeminal nervous system. One animal study found that continuous sumatriptan administration resulted in a marked upregulation of CGRP and neuronal nitric oxide synthase (nNOS) in trigeminal neurons. nih.gov While the behavioral signs of allodynia (a state of heightened sensitivity to pain) resolved after two weeks, the elevated levels of these molecules persisted, suggesting a long-term alteration in the system's regulatory state. nih.gov This finding points towards a complex regulatory feedback loop where chronic receptor activation leads to compensatory changes that could potentially contribute to phenomena like medication overuse headache.
Agonist-induced desensitization is a fundamental mechanism that modulates receptor signaling efficacy. science.gov While studies using this compound specifically to quantify desensitization are less common, the broader research on sumatriptan's effects informs this area. The sustained activation of 5-HT1B/1D receptors by sumatriptan can trigger intracellular processes that lead to the uncoupling of the receptor from its G-protein, its internalization from the cell surface, and a subsequent reduction in signaling output. This process is crucial for preventing overstimulation and maintaining cellular homeostasis.
Advancing the Understanding of Neurobiological Systems through Radioligand Tools
The use of this compound as a radioligand tool has been fundamental to advancing the understanding of specific neurobiological systems. Autoradiography with this compound allows for the visualization and quantification of 5-HT1B/1D/1F receptor distribution in brain tissue, providing a detailed anatomical map. nih.govnih.govnih.gov This technique has been pivotal in identifying the precise neural substrates upon which sumatriptan acts.
For example, autoradiographic mapping revealed high concentrations of this compound binding sites in key areas of the pain-modulating pathways, such as the trigeminal nucleus caudalis, nucleus tractus solitarius, and the periaqueductal grey. nih.govnih.gov The localization of receptors in these specific nuclei provides strong evidence for a central mechanism of action, suggesting that sumatriptan can directly modulate nociceptive processing in the brainstem and spinal cord. nih.govnih.gov
Furthermore, these radioligand studies have enabled quantitative comparisons of receptor densities across different brain regions and between species. nih.govnih.gov This comparative approach is essential for building accurate models of neuropharmacological action and for translating findings from animal models to human clinical applications. By providing a clear picture of where these drug targets are located, this compound studies have laid the groundwork for functional experiments designed to probe the physiological role of these receptors in specific neural circuits. patsnap.com The insights gained from this powerful radioligand tool continue to inform the development of new therapeutic agents targeting the serotonin system. nih.gov
| Brain Region | Observed Species | Implicated Function | Reference |
|---|---|---|---|
| Substantia Nigra | Human | Motor control, Reward | nih.gov |
| Globus Pallidus | Human | Motor control | nih.gov |
| Periaqueductal Grey (PAG) | Human | Pain modulation | nih.gov |
| Trigeminal Nucleus Caudalis | Human, Cat | Cranial sensory processing (pain) | nih.govnih.gov |
| Nucleus Tractus Solitarius | Human, Cat | Visceral sensory information | nih.govnih.gov |
| Substantia Gelatinosa (Spinal Cord) | Human, Cat | Pain and sensory modulation | nih.govnih.gov |
Emerging Research Avenues and Unresolved Questions
Investigation of [3H]Sumatriptan Binding to Novel or Orphan Receptors
While this compound is predominantly recognized for its high-affinity binding to 5-HT1B, 5-HT1D, and 5-HT1F receptors, the complexity of serotonergic signaling and related pathways leaves open the possibility of interactions with other, less-characterized, or entirely novel receptors. nih.govhmdb.ca The investigation into such potential binding sites is a key area of unresolved inquiry.
Current research has firmly established the binding profile of this compound in various tissues. Autoradiographic studies in the human brain have demonstrated its binding to both 5-HT1D and 5-HT1F receptors, with a distribution concentrated in areas like the globus pallidus and substantia nigra. nih.gov The differential displacement of this compound by other serotonergic compounds in various brain regions further underscores the presence of a mixed receptor population. nih.gov
However, the therapeutic mechanisms of triptans and the full scope of migraine pathophysiology are not completely understood, suggesting that other molecular targets may be involved. nih.govmdpi.com Emerging research into migraine has identified several novel potential therapeutic targets, including pituitary adenylate cyclase-activating polypeptide (PACAP) receptors and various ion channels. mdpi.com While sumatriptan (B127528) itself is not the primary ligand for these targets, the principle of exploring beyond the known receptor family is a critical direction. Future research could employ this compound in competitive binding assays against a panel of orphan G protein-coupled receptors (GPCRs) that are structurally or functionally related to the serotonin (B10506) receptor family. The identification of any specific, albeit lower-affinity, binding could unveil new pharmacological roles for sumatriptan and its derivatives.
An unresolved question is whether this compound or its metabolites interact with receptor subtypes that have not yet been fully characterized or de-orphanized. Such investigations could provide insights into the polypharmacology of sumatriptan and potentially explain some of its secondary effects or the variability in patient responses.
Refined Methodologies for In Vivo Receptor Quantitation (Non-Human Imaging)
Quantifying receptor density and occupancy in living organisms provides invaluable data for drug development and understanding disease states. acnp.org While this compound is ideal for in vitro and ex vivo autoradiography, its tritium (B154650) label precludes its use in non-invasive in vivo imaging techniques like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT). ki.seresearchgate.net Nevertheless, research involving sumatriptan and the development of PET/SPECT ligands for its target receptors are paving the way for more refined quantitative studies in non-human models.
The development of PET radioligands for 5-HT1B receptors, such as [11C]AZ10419369, has enabled the in vivo quantification of receptor occupancy by sumatriptan in living subjects. nih.gov A study using this tracer found that a standard subcutaneous dose of sumatriptan resulted in a mean occupancy of 16.0% at central 5-HT1B receptors. nih.gov This type of quantitative data is critical for correlating receptor engagement with physiological or therapeutic effects.
Future refinements in non-human imaging will likely focus on:
Developing PET and SPECT tracers with higher affinity and selectivity for 5-HT1B/1D/1F receptors to improve the signal-to-noise ratio, especially for receptors with low brain density. nih.govnih.gov
Creating multi-modal probes by, for example, attaching fluorescent dyes or nanoparticles to sumatriptan analogues, allowing for correlation between different imaging modalities. nih.gov
Employing advanced animal models, such as those with genetically modified BBB transporters, to precisely dissect the mechanisms of triptan entry into the brain. nih.gov
Utilizing novel delivery agents, like nanobodies, which are small antibody fragments that can be engineered to carry radiolabeled compounds across the BBB with high specificity. uit.no
These advanced in vivo methods, while not directly using this compound, build upon the foundational knowledge it helped generate to address complex questions about receptor dynamics in a physiological context.
| Methodology | Description | Application to Sumatriptan Research | Key Advantage | Reference |
|---|---|---|---|---|
| Ex Vivo Autoradiography | Uses this compound on tissue slices to map receptor distribution. | Mapping 5-HT1B/1D/1F receptor locations in post-mortem brain tissue. | High spatial resolution at the tissue level. | nih.govhmdb.ca |
| PET Imaging | Uses positron-emitting isotopes (e.g., 11C, 18F) to quantify receptor density and occupancy in vivo. | Quantifying central 5-HT1B receptor occupancy by sumatriptan using specific tracers like [11C]AZ10419369. | Non-invasive, quantitative, and translatable to human studies. | nih.govki.se |
| Intravital Microscopy | High-resolution microscopy for imaging cellular processes in live animals. | Directly visualizing the passage of fluorescently-labeled sumatriptan analogues across the BBB in animal models. | Real-time, cellular-level dynamic imaging. | youtube.com |
| Neuropharmacokinetic (NeuroPK) Modeling | Combines in vivo drug administration with tissue sampling to model drug distribution. | Determining the unbound concentration of sumatriptan in specific CNS and PNS regions in rats. | Provides quantitative data on drug disposition across biological barriers. | nih.gov |
Integration of this compound Data with Proteomic and Genomic Studies
The action of a drug is not limited to its initial binding event; it initiates a cascade of downstream molecular changes. A significant emerging research avenue is the integration of classical radioligand binding data with large-scale proteomic and genomic (multi-omic) analyses to build a more holistic understanding of a drug's mechanism of action.
A recent study employing a multi-omic approach on migraine patients treated with a triptan provided novel insights into its molecular effects. nih.gov The analysis revealed that changes in sumatriptan levels correlated with altered expression of the genes GNAI1 and VIPR2. nih.gov GNAI1 encodes the Gαi1 protein, a subunit of the Gi-protein complex that is directly coupled to 5-HT1 receptors and is crucial for their signal transduction. nih.govnih.gov This genomic finding provides a direct link between the drug's presence and the genetic machinery of its known signaling pathway.
Furthermore, the same study identified that triptan treatment affected fatty acid oxidation and modulated levels of the metabolite glutamine, mechanisms not previously associated with triptan action but known to be involved in migraine. nih.gov This demonstrates how integrating metabolomic and transcriptomic data can uncover previously unknown pathways affected by sumatriptan.
Unresolved questions that can be addressed by this integrated approach include:
How do genetic polymorphisms in 5-HT receptors or their associated signaling proteins (e.g., G-proteins) affect this compound binding affinity and subsequent cellular response? nih.gov
Can proteomic analysis of tissues pre- and post-sumatriptan exposure identify novel protein-protein interactions or post-translational modifications downstream of receptor activation?
How does the binding of this compound to its target receptors in different brain regions correlate with regional changes in gene expression or metabolic activity?
By combining the precise receptor localization data from this compound autoradiography with the broad, systems-level data from omics studies, researchers can bridge the gap between molecular pharmacology and systems biology.
| Omic Type | Finding Related to Sumatriptan | Implication | Reference |
|---|---|---|---|
| Transcriptomics | Sumatriptan levels correlate with changes in GNAI1 and VIPR2 gene expression. | Provides a genetic link between the drug and the regulation of its G-protein coupled receptor signaling pathway. | nih.gov |
| Metabolomics | Sumatriptan treatment was associated with changes in glutamine levels and fatty acid oxidation. | Suggests that sumatriptan's effects extend to metabolic pathways previously implicated in migraine but not directly linked to triptan action. | nih.gov |
| Proteomics | Sumatriptan induces hyperalgesic priming via a Protein Kinase C epsilon (PKCε) dependent mechanism. | Identifies a key signaling protein involved in the neuroplastic changes induced by repeated triptan exposure. | nih.gov |
Future Directions in Radioligand Development and Application
The knowledge gained from decades of research with this compound and other classical radioligands is now fueling the development of the next generation of molecular probes with enhanced capabilities. ki.se The future of radioligand development is aimed at overcoming the limitations of existing tools to enable more precise and dynamic measurements of molecular targets in vivo. nih.gov
The primary challenges in developing brain imaging agents include ensuring high target affinity and selectivity, low nonspecific binding, and the ability to penetrate the BBB. acnp.orgnih.gov For the 5-HT1 receptor family, the goal is to develop subtype-selective PET tracers that can distinguish between 5-HT1B, 5-HT1D, and 5-HT1F receptors in vivo, something that is difficult with ligands like this compound that bind to multiple subtypes. nih.gov
Key future directions include:
Development of Subtype-Selective Ligands: The structural similarities among 5-HT1 receptor subtypes pose a significant challenge. Future medicinal chemistry efforts will focus on exploiting subtle structural differences to create highly selective agonists and antagonists that can be radiolabeled for PET or SPECT imaging. ki.se
Antibody and Nanobody-Based Imaging Agents: A novel approach to circumventing the BBB is to use engineered antibodies or smaller nanobody fragments that can target brain receptors. uit.nonih.gov These biological molecules can be designed to bind to a specific receptor (like 5-HT1D) and be tagged with a positron-emitting isotope, offering high specificity, though challenges with clearance rates and brain uptake remain. nih.gov
Targeting Lower-Density Receptors: Many important CNS targets, such as the α7 nicotinic acetylcholine (B1216132) receptor, exist at very low densities, making them difficult to image. nih.gov This necessitates the development of radioligands with exceptionally high binding affinity and specific activity to generate a detectable signal. nih.gov This principle is directly applicable to less abundant 5-HT receptor subtypes.
The legacy of this compound is not only in the specific data it has provided but also in its role as a lead compound and a benchmark. It has helped define the pharmacological profile that new, more advanced radioligands must improve upon. Future radiotracers will provide a more dynamic and specific window into the complex serotonergic system, enabling research into receptor changes in disease, the effects of novel therapeutics, and the fundamental biology of neurotransmission. ki.senih.gov
Q & A
Q. How can researchers mitigate bias when evaluating this compound’s efficacy in preclinical migraine models?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
